molecular formula C7H9ClOS B8696973 (R)-3-Chloro-1-(thiophen-2-YL)propan-1-OL

(R)-3-Chloro-1-(thiophen-2-YL)propan-1-OL

Cat. No.: B8696973
M. Wt: 176.66 g/mol
InChI Key: YISRPYKYTBBHBK-ZCFIWIBFSA-N
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Description

(R)-3-Chloro-1-(thiophen-2-YL)propan-1-OL is a useful research compound. Its molecular formula is C7H9ClOS and its molecular weight is 176.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9ClOS

Molecular Weight

176.66 g/mol

IUPAC Name

(1R)-3-chloro-1-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2/t6-/m1/s1

InChI Key

YISRPYKYTBBHBK-ZCFIWIBFSA-N

Isomeric SMILES

C1=CSC(=C1)[C@@H](CCCl)O

Canonical SMILES

C1=CSC(=C1)C(CCCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Huiling et al. describe a preparation of (S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol from thiophene. Thiophene is converted with 3-chloropropanoyl chloride in the presence of tin tetrachloride in benzene to 3-chloro-1-(2-thienyl)-1-propanone, which is reduced with sodium borohydride in ethanol to 3-chloro-1-(2-thienyl)-1-propanol. Kinetic resolution by transesterification using vinyl butanoate and lipase B from Candida antarctica as catalyst in hexane yielded (S)-3-chloro-1-(2-thienyl)-1-propanol, which is converted to (5)-3-iodo-1-(2-thienyl)-1-propanol using sodium iodide in acetone. Subsequent treatment with methylamine in tetrahydrofuran afforded (S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol.
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(S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol
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Synthesis routes and methods II

Procedure details

For example, a method is known wherein 1-(2-thienyl)-3-chloropropan-1-one is reduced using sodium borohydride in ethanol to obtain 3-chloro-1-(2-thienyl)-1-propanol, halogen exchange is subsequently conducted in acetone using sodium iodide to obtain 3-iodo-1-(2-thienyl)-1-propanol, and then this is reacted with a monomethylamine aqueous solution in tetrahydrofuran (CHIRALITY, 12, 26-29 (2000)). However, since the raw material used in this method is 1-(2-thienyl)-3-chloropropan-1-one, which is a very unstable compound, this method is not industrially applicable.
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Synthesis routes and methods III

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In this example, thiophene is used as the starting material to be acylated by Friedel-Crafts reaction so as to form 3-chloro-1-(2-thienyl)-propanone. Hydride reduction of this propanone forms racemic 3-chloro-1-(2-thienyl)-propan-1-ol. Racemic 3-chloro-1-(2-thienyl)-propan-1-ol is then resolved via enzymatic transesterification to form (S)-(−)-3-chloro-1-(2-thienyl)-propan-1-ol. Subsequently, the resulting chiral chloropropanol is aminated to form (S)-(−)-3-methylamino-1-(2-thienyl)-propan-1-ol with methylamine. In this process, the yield of enzymatic resolution is very low (35%). In addition, large excess, 20 equivalents, of methylamine is required for the amination reaction and the overall yield is low (24%), which renders this process economically less competitive.
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